8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the fluorobenzenesulfonyl and methylsulfanyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution at the fluorobenzenesulfonyl group can produce various substituted derivatives.
Scientific Research Applications
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorobenzenesulfonyl)-8-(4-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 8-(4-Fluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20FN3O2S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-3-methylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
InChI |
InChI=1S/C20H20FN3O2S2/c1-27-19-18(15-5-3-2-4-6-15)22-20(23-19)11-13-24(14-12-20)28(25,26)17-9-7-16(21)8-10-17/h2-10H,11-14H2,1H3 |
InChI Key |
UQZGWRFJZHFCBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N=C1C4=CC=CC=C4 |
Origin of Product |
United States |
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